(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

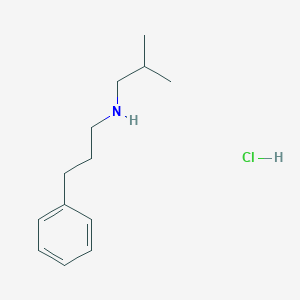

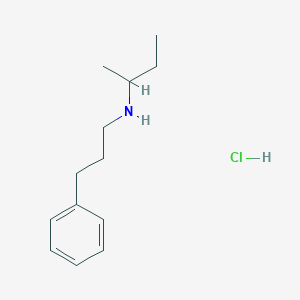

“(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is a chemical compound with the CAS Number: 1311315-22-6 . It has a molecular weight of 227.78 . The compound is also known as N-isobutyl-1-phenyl-1-propanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular formula of “(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is C13H22ClN. The InChI code is 1S/C13H21N.ClH/c1-4-13 (14-10-11 (2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H .Physical And Chemical Properties Analysis

“(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is a powder at room temperature . It has a molecular weight of 227.78 .Wissenschaftliche Forschungsanwendungen

Polymer Stabilization

A study by Aghamali̇yev et al. (2018) explored the synthesis of a compound through the interaction of specific amines and imidazoline, where the amine compounds were purified and tested as thermostabilizers for polypropylene. This research highlights the potential of such amine compounds in enhancing the thermal stability of polymers (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an acidic medium. Their study demonstrates the effectiveness of these compounds in forming a protective layer on the steel surface, potentially useful for industrial applications in corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Cancer Research

Pettit et al. (2003) reported the synthesis and evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives as cancer cell growth inhibitors. This research offers insights into the design of new antineoplastic agents targeting cancer cells (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).

Antimicrobial Activities

Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the preparation of new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast, indicating the potential application of these compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

CO2 Adsorption

Prenzel, Wilhelm, & Rezwan (2014) tailored amine-functionalized hybrid ceramics for CO2 adsorption. Their work is crucial for developing new materials for gas separation and capture technologies, especially in tackling CO2 emissions (Prenzel, Wilhelm, & Rezwan, 2014).

Catalysis

Heutling, Pohlki, & Doye (2004) explored the use of [Ind(2)TiMe(2)] as a catalyst for the intermolecular hydroamination of alkynes, presenting a method for the synthesis of secondary amines. This catalytic approach opens avenues for the development of efficient synthesis processes in organic chemistry (Heutling, Pohlki, & Doye, 2004).

Organic Synthesis

Desrosiers, Côté, Boezio, & Charette (2006) demonstrated the catalytic addition of diorganozinc reagents to imines, leading to the preparation of enantiomerically enriched amines. This method is significant for the synthesis of chiral compounds, which are valuable in pharmaceuticals and agrochemicals (Desrosiers, Côté, Boezio, & Charette, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,14H,6,9-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVOJLWETHJMEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)